1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide
Description
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5S/c13-14-12(17)9-4-6-15(7-5-9)22(20,21)11-3-1-2-10(8-11)16(18)19/h1-3,8-9H,4-7,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWZNIDHXHTJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168579 | |
| Record name | 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-28-7 | |
| Record name | 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the reaction of piperidine with 3-nitrobenzenesulfonyl chloride to form 1-((3-nitrophenyl)sulfonyl)piperidine. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reactions.
Chemical Reactions Analysis
1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of sulfonic acids.
Scientific Research Applications
Biological Activities
1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide exhibits several biological activities that make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth and offering therapeutic benefits in treating infections.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, suggesting that this compound may act as an enzyme inhibitor in biochemical pathways relevant to disease processes.
- Anticancer Potential : Some derivatives of piperidine compounds have shown promise in cancer therapy, indicating that this compound may also exhibit anticancer properties.
Case Studies and Research Findings
Several studies have investigated the applications of piperidine derivatives similar to this compound:
- Antitubercular Activity : Research has shown that certain piperidine derivatives exhibit significant activity against Mycobacterium tuberculosis. A study highlighted how modifications in the piperidine structure can enhance antitubercular potency, suggesting a similar approach could be applied to this compound .
- Structure-Activity Relationship (SAR) : Detailed SAR studies on related compounds have revealed critical functionalities necessary for biological activity. These studies emphasize optimizing substituents on the piperidine core to improve efficacy against specific targets .
- In Vivo Efficacy : In vivo studies on similar compounds have demonstrated their effectiveness in animal models, paving the way for potential clinical applications. For instance, derivatives showed promising results in treating infections caused by resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in reactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The primary structural variations among piperidine-4-carbohydrazide derivatives lie in the substituents attached to the sulfonyl group. These modifications significantly influence electronic properties, solubility, and biological activity. Below is a comparative analysis based on synthesized analogs and their reported
Table 1: Key Analogs and Substituent Effects
Physicochemical Properties
- Chlorophenyl and Methylphenyl Substituents : Enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
Biological Activity
1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a nitrophenyl sulfonyl group and a carbohydrazide moiety. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that influence cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be linked to its structural characteristics.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound across various assays. Below is a summary table of key findings:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Enzyme Inhibition (e.g., Cat K) | 13.52 | |
| Antimicrobial (against S. pneumoniae) | 18.5 | |
| Cytotoxicity in cancer cells | >30 |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Streptococcus pneumoniae, with an IC50 value of 18.5 µM, highlighting its potential as an antibacterial agent .
- Enzyme Inhibition : Research on the compound's inhibitory effects on cathepsin K showed promising results, with an IC50 value of 13.52 µM, suggesting its potential in treating conditions related to bone resorption .
- Cytotoxicity Assessment : In cancer cell lines, the compound displayed low cytotoxicity (>30 µM), indicating a favorable safety profile for further development in therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine ring or the sulfonyl group can significantly impact the biological activity of the compound. For example, variations in the substituents on the nitrophenyl ring have been shown to enhance enzyme inhibition and antimicrobial properties.
Q & A
Basic: What are the critical steps in synthesizing 1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves:
Sulfonation : Reacting piperidine-4-carbohydrazide with 3-nitrobenzenesulfonyl chloride under basic conditions (pH 9–10 adjusted with Na₂CO₃) to form the sulfonamide bond .
Purification : Chromatography (e.g., column chromatography) is employed to isolate the product, as residual impurities from incomplete coupling are common .
Hydrazide Formation : Hydrolysis of ester intermediates (if applicable) using NaOH followed by acidification (HCl) to precipitate the carbohydrazide .
Optimization : Temperature control (room temperature to 60°C), solvent choice (e.g., ethanol/water mixtures), and reaction time (3–24 hours) are critical for yield improvement .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1160 cm⁻¹ and N–H bends at ~3300 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry : Determines molecular weight (e.g., [M+H]+ peak matching C₁₂H₁₅N₄O₄S) .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/S percentages .
Advanced: How can computational methods streamline the design of synthesis routes for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Identifies energetically favorable intermediates, such as sulfonate ester formation .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for coupling reactions .
- Machine Learning : Analyzes historical reaction data to recommend optimal conditions (e.g., temperature, stoichiometry) .
These methods shorten development time by 30–50% in multi-step syntheses .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels for cytotoxicity) .
- Structural Analog Analysis : Compare bioactivity of derivatives (e.g., replacing the nitrophenyl group with chlorophenyl to assess SAR) .
- Meta-Analysis : Use statistical tools to aggregate data across studies, accounting for variables like IC₅₀ measurement techniques .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Spill Management : Neutralize acidic residues with NaHCO₃ and dispose via hazardous waste protocols .
Advanced: How does the 3-nitrophenylsulfonyl group influence the compound’s chemical stability and reactivity?
Answer:
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity at the sulfonamide sulfur, increasing susceptibility to nucleophilic attack (e.g., hydrolysis under acidic conditions) .
- Photostability : Nitroaromatic moieties may cause degradation under UV light; stability studies recommend storage in amber vials .
- Redox Activity : The nitro group can be reduced to an amine in vivo, altering pharmacokinetic properties .
Advanced: What in vitro models are suitable for evaluating its pharmacokinetic properties?
Answer:
- Caco-2 Monolayers : Assess intestinal permeability (Papp values >1×10⁻⁶ cm/s indicate high absorption) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) .
- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fractions, critical for dose-response predictions .
Basic: What are the common impurities formed during synthesis, and how are they removed?
Answer:
- Unreacted Sulfonyl Chloride : Detected via TLC (Rf ~0.7 in ethyl acetate/hexane) and removed by aqueous washes .
- Hydrolysis Byproducts : Acidic workup precipitates the desired product, while polar byproducts remain in the aqueous layer .
- Column Chromatography : Silica gel elution with 5–10% methanol/dichloromethane separates residual hydrazine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
